sodium;2-oxocyclohexane-1-carboxylate
Description
Sodium 2-oxocyclohexane-1-carboxylate is the sodium salt of 2-oxocyclohexane-1-carboxylic acid, characterized by a cyclohexane ring substituted with a ketone (oxo) group at position 2 and a carboxylate group at position 1. This structure confers unique reactivity, as the ketone enhances electrophilicity, while the carboxylate group enables ionic interactions and solubility in polar solvents.
Properties
IUPAC Name |
sodium;2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOTYYYBCYURDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)C(C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of sodium;2-oxocyclohexane-1-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
sodium;2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
sodium;2-oxocyclohexane-1-carboxylate has a wide range of scientific research applications In chemistry, it is used as a reagent for synthesizing other compounds In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it can be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of sodium;2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
- Heterocycle Synthesis : Ethyl 2-oxocyclohexane-1-carboxylate reacts with thiourea under basic conditions to form 4-oxohexahydroquinazoline derivatives, highlighting its role as a β-ketoester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
